2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound with the molecular formula C16H18O5 It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities
Wissenschaftliche Forschungsanwendungen
2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chromen-2-one core is known for its biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propyl group into a carboxylic acid group.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propyl group yields a carboxylic acid derivative, while reduction of the carbonyl group results in a hydroxyl derivative.
Wirkmechanismus
The mechanism of action of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant responses. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
- 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]butanoic acid
Uniqueness
Compared to similar compounds, 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid has a unique balance of hydrophobic and hydrophilic properties, making it more versatile in various applications. Its specific structural features also allow for more targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.
Biologische Aktivität
2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, a derivative of the chromene scaffold, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of 2H/4H-chromenes known for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and structure-activity relationships.
The molecular formula of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is C16H18O5 with a molecular weight of 290.31 g/mol. Its structure features a chromene ring system that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H18O5 |
Molecular Weight | 290.31 g/mol |
CAS Number | 438027-08-8 |
Appearance | Powder |
Anticancer Activity
Research indicates that compounds containing the chromene structure exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including caspase activation and disruption of tubulin polymerization. The specific compound in focus has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing cell death .
Case Study:
In a study assessing the anticancer potential of chromene derivatives, it was found that the compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests that the compound effectively targets cancerous cells while exhibiting lower toxicity to normal cells .
Antimicrobial Properties
The antimicrobial activity of chromene derivatives has also been documented. The compound demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Moreover, the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is closely related to their structural features. Substituents on the chromene ring can significantly influence their potency and selectivity for various biological targets.
- Hydroxyl Groups: Increase solubility and enhance interaction with biological molecules.
- Alkyl Substituents: Affect lipophilicity and membrane permeability.
- Aromatic Rings: Contribute to π-stacking interactions with target proteins.
Eigenschaften
IUPAC Name |
2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-5-11-8-14(17)21-15-9(2)13(7-6-12(11)15)20-10(3)16(18)19/h6-8,10H,4-5H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIESTRWQJLTKEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396957 |
Source
|
Record name | 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438027-08-8 |
Source
|
Record name | 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.